molecular formula C12H12BrN5S B13005373 4-(6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole CAS No. 886503-73-7

4-(6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole

Cat. No.: B13005373
CAS No.: 886503-73-7
M. Wt: 338.23 g/mol
InChI Key: GPRFQJMAAUKSRL-UHFFFAOYSA-N
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Description

4-(6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The presence of bromine, methyl groups, and a thiazole ring in its structure makes it a unique and versatile compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole typically involves the functionalization of imidazo[1,2-a]pyridines through radical reactions. These reactions can be catalyzed by transition metals, metal-free oxidation, or photocatalysis strategies . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions. These methods are designed to optimize the efficiency and scalability of the synthesis process . The use of advanced catalytic systems and continuous flow reactors can further enhance the production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using metal-free oxidation strategies.

    Reduction: Reduction reactions can be performed using suitable reducing agents.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

4-(6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

CAS No.

886503-73-7

Molecular Formula

C12H12BrN5S

Molecular Weight

338.23 g/mol

IUPAC Name

[4-(6-bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C12H12BrN5S/c1-6-3-8(13)4-18-10(7(2)15-11(6)18)9-5-19-12(16-9)17-14/h3-5H,14H2,1-2H3,(H,16,17)

InChI Key

GPRFQJMAAUKSRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN2C1=NC(=C2C3=CSC(=N3)NN)C)Br

Origin of Product

United States

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